Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives represent a class of compounds with a wide range of biological activities. These compounds have been synthesized and evaluated for their potential therapeutic applications, including anti-hepatitis B virus activity, antiulcer properties, antitubercular activity, and more. The interest in these compounds stems from their diverse pharmacological properties and their potential to serve as key intermediates in the synthesis of various biologically active molecules.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their efficacy against HBV. Compounds such as 10o and 10s have been identified as promising candidates due to their high effectiveness in inhibiting HBV DNA replication1. These findings suggest potential applications in the treatment of hepatitis B.
In the field of gastroenterology, derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been found to possess antiulcer properties. One such compound has been shown to inhibit H+/K(+)-ATPase, providing mucosal protection and demonstrating greater antiulcer activity than cimetidine in animal models2. The unique reaction of this compound with thiols under acidic conditions further elucidates its antisecretory action4.
The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have led to new anti-TB agents. These agents exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains, highlighting their potential as antitubercular drugs3.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives also serve as key intermediates in the synthesis of other biologically active compounds. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of the insecticide chlorantraniliprole, demonstrates the utility of these compounds in the development of agricultural chemicals6.
The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
The synthesis can be fine-tuned by adjusting parameters such as temperature, reaction time, and solvent choice to optimize yield and purity.
The molecular structure of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate features a bicyclic framework consisting of a pyridine ring fused to an imidazole ring. The presence of the bromine atom at the 6-position significantly influences the compound's reactivity and biological activity.
The structural integrity and electronic properties can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is involved in various chemical reactions:
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential anti-proliferative effects against Streptococcus pneumoniae.
The compound interacts with the Vitamin K3-binding region of the FtsZ protein in S. pneumoniae, which is crucial for bacterial cell division.
By binding to this region, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate disrupts normal FtsZ function, inhibiting bacterial cell division and leading to anti-proliferative activity.
The compound is predicted to have high gastrointestinal absorption and is likely permeable across the blood-brain barrier.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate exhibits several significant physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications in drug formulation.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has diverse applications across various scientific fields:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure that amalgamates electron-rich pyrrole-like and electron-deficient pyridine-like rings. This unique electronic configuration confers remarkable molecular recognition properties, enabling versatile interactions with biological targets through π-π stacking, hydrogen bonding, and dipole-dipole interactions [1] [7]. Density Functional Theory (DFT) studies reveal that bromination at the C6 position significantly modulates electron density distribution, enhancing dipole moments and polarizability—critical determinants of binding affinity [2]. The core's planarity facilitates deep penetration into enzyme binding pockets, while its aromatic stability ensures metabolic resilience. Computational analyses (e.g., HOMO-LUMO energy gaps >3.5 eV) further demonstrate exceptional charge transfer capabilities, underpinning its utility in designing nonlinear optical materials and bioactive agents [2]. Table 1 summarizes key electronic parameters computed for ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate:
Table 1: Computed Electronic and Structural Parameters of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Parameter | Value (Gas Phase) | Value (Water) | Method/Basis Set |
---|---|---|---|
HOMO-LUMO Gap (eV) | 3.82 | 3.65 | B3LYP/6-311++G(d,p) |
Dipole Moment (D) | 5.31 | 7.89 | IEFPCM Solvation Model |
Molecular Weight | 269.09 g/mol | - | - |
Bond Length (C4-Br) | 1.909 Å | - | DFT Optimization |
Vibrational spectroscopy identifies signature bands at 1,710 cm⁻¹ (C=O stretch) and 1,230 cm⁻¹ (C-Br stretch), which redshift in polar solvents due to strengthened hydrogen-bonding interactions [2]. Such solvent-dependent electronic excitations enable tunable photophysical properties for biosensing applications.
Bromination at the C6 position profoundly enhances the bioactivity profile of imidazo[1,2-a]pyridines by improving target selectivity and metabolic stability. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) exemplifies this principle, exhibiting dual pharmacological mechanisms:
Table 2: Bioactivity Profile of Brominated Imidazo[1,2-a]pyridine-3-carboxylates
Biological Target | Activity | Structural Feature | Therapeutic Application |
---|---|---|---|
S. pneumoniae FtsZ | MIC = 12.5 µg/mL | C6-Br, C3-COOEt, C2-(SCH₂Ph) | Narrow-spectrum antibiotics |
STAT3 (Gastric Cancer) | IC₅₀ = 0.38 µM | C6-Br, N1-aryl, C2-aminomethyl | Antitumor agents |
COX-2 (Inflammation) | IC₅₀ = 0.84 µM | C6-Br, C2-(4-methylsulfonylphenyl) | Anti-inflammatory agents |
The C6-bromo group also augments lipophilicity (cLogP ≈ 2.8), facilitating membrane permeation in in vitro models [4] [7].
As a versatile synthetic intermediate, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (MW = 269.09 g/mol) enables diverse pharmacomodulations via its three reactive centers: the C6-bromo site (for cross-coupling), C3-ester (for hydrolysis/amide formation), and N1 position (for alkylation). Key applications include:
Table 3: Synthetic Applications of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reaction Site | Transformations | Key Products | Applications |
---|---|---|---|
C6-Br | Suzuki coupling, Buchwald-Hartwig | Biaryl, amino derivatives | FtsZ inhibitors |
C3-COOEt | Hydrolysis, amidation | Carboxylic acids, amides | STAT3 inhibitors |
C2 | Electrophilic substitution | Thioether, sulfoxide derivatives | COX-2 inhibitors |
Commercial availability from suppliers (SynQuest Labs: Cat#4H23-9-0C; AK Scientific) accelerates drug discovery pipelines. Its hydrochloride salt (CAS 2973762-27-3) improves crystallinity for formulation studies [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7